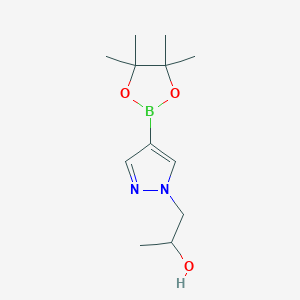

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-2-ol

描述

属性

IUPAC Name |

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21BN2O3/c1-9(16)7-15-8-10(6-14-15)13-17-11(2,3)12(4,5)18-13/h6,8-9,16H,7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMQGFBNAKPAMKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

Compounds with a similar structure, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to be used for borylation at the benzylic c-h bond of alkylbenzenes.

Mode of Action

The compound interacts with its targets through a process known as borylation. In the presence of a palladium catalyst, it forms pinacol benzyl boronate. This reaction is part of a larger group of reactions known as Suzuki-Miyaura cross-coupling reactions.

Biochemical Pathways

The compound affects the biochemical pathway of borylation. Borylation is a process where a boron atom is introduced into an organic molecule. This process is often used in organic synthesis and drug discovery. The downstream effects of this pathway can lead to the formation of complex organic compounds.

Result of Action

The result of the compound’s action is the formation of pinacol benzyl boronate. This compound is often used as a building block in organic synthesis and drug discovery.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of a palladium catalyst is necessary for the borylation reaction to occur. Additionally, the compound’s stability can be affected by temperature and pH levels.

生物活性

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-2-ol (CAS Number: 1346819-38-2) is a complex organic compound that incorporates a pyrazole moiety and a boronate ester. Its unique structure suggests potential biological activities that merit detailed investigation. This article explores the biological activity of this compound through a review of existing literature, case studies, and relevant data.

Chemical Structure and Properties

The compound features a boronate group which is known for its reactivity in biological systems. The presence of the pyrazole ring contributes to its potential pharmacological properties. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C14H21B O4 |

| Molecular Weight | 265.14 g/mol |

| CAS Number | 1346819-38-2 |

| Appearance | White to off-white powder |

| Purity | >98% |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through the boronate group. Boron-containing compounds are known to form reversible covalent bonds with diols and can modulate enzyme activity by acting as inhibitors or activators.

Anticancer Properties

Recent studies have suggested that pyrazole derivatives exhibit significant anticancer activities. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.

In vitro studies demonstrated that such compounds can inhibit the growth of several cancer cell lines by targeting specific signaling pathways involved in tumor progression . The mechanism often involves the modulation of pathways related to cell survival and proliferation such as PI3K/Akt and MAPK signaling.

Anti-inflammatory Activity

The compound's potential anti-inflammatory properties have also been explored. Pyrazole derivatives are known to exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes and reducing the production of pro-inflammatory cytokines . This suggests that this compound could be beneficial in treating inflammatory diseases.

Antimicrobial Activity

There is emerging evidence that boron-containing compounds possess antimicrobial properties. The incorporation of the boronate group in this compound may enhance its interaction with microbial targets leading to inhibition of growth or viability in bacteria and fungi .

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives in various biological assays:

- Anticancer Study : A study involving a series of pyrazole derivatives demonstrated their ability to inhibit the proliferation of breast cancer cells (MCF-7) with IC50 values ranging from 10 to 30 µM depending on the specific derivative used .

- Inflammation Model : In an animal model of acute inflammation induced by carrageenan injection, administration of a related pyrazole compound significantly reduced paw edema compared to control groups .

- Antimicrobial Testing : Testing against Staphylococcus aureus showed that certain derivatives had minimum inhibitory concentrations (MICs) below 50 µg/mL indicating potential as antimicrobial agents .

科学研究应用

Overview

The compound 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-2-ol is a boron-containing organic molecule with significant applications in various fields of scientific research. Its unique structure allows it to participate in a range of chemical reactions, particularly in organic synthesis and medicinal chemistry.

Organic Synthesis

The compound is primarily utilized in organic synthesis , especially in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This reaction is pivotal in synthesizing complex organic molecules and materials.

Key Features:

- Facilitates the formation of biaryl compounds.

- Enhances the efficiency of cross-coupling reactions.

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura Coupling | Forms carbon-carbon bonds between aryl halides and boronic acids. |

| Stille Coupling | Involves organostannanes and halides for biaryl synthesis. |

Medicinal Chemistry

The compound has shown potential in medicinal chemistry , particularly for its anticancer properties. Boron-containing compounds are known to disrupt microtubule formation, leading to apoptosis in cancer cells.

Case Studies:

- Inhibition of Cell Proliferation: Studies have demonstrated that derivatives of this compound can inhibit cell growth in various cancer cell lines.

| Cell Line | Inhibition (%) |

|---|---|

| MCF-7 (Breast Cancer) | 70% at 10 µM |

| HeLa (Cervical Cancer) | 65% at 10 µM |

Catalysis

The compound serves as a catalyst in several chemical reactions due to its ability to form stable complexes with transition metals. This property is exploited in various catalytic processes.

Mechanism of Action:

- The boronic ester group can activate carbon-boron bonds, facilitating the formation of new carbon-carbon bonds under mild conditions.

The biological activity of this compound has been linked to its ability to interact with biological targets effectively. Research indicates that compounds containing boron can exhibit significant biological activities, including:

- Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains.

- Antiviral Activities: Certain studies suggest potential against viral infections through inhibition mechanisms.

相似化合物的比较

Research Findings and Data

Table 2: Key Reaction Performances

准备方法

Preparation of the Pyrazole Boronic Ester Intermediate

The key intermediate, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, is typically synthesized by:

- Borylation of pyrazole derivatives:

Using diboron reagents (such as bis(pinacolato)diboron) under transition metal catalysis (e.g., Pd or Ir catalysts) to install the dioxaborolane group at the 4-position of the pyrazole ring. - Reaction conditions:

Often performed in polar aprotic solvents like N,N-dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP) at mild temperatures (20–80°C).

Example Reaction:

A suspension of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in NMP with potassium carbonate as base is stirred at room temperature for 0.75 to 1 hour to prepare the intermediate for further substitution.

Alkylation/Nucleophilic Substitution to Introduce the Propan-2-ol Moiety

The attachment of the propan-2-ol group at the pyrazole nitrogen is achieved through nucleophilic substitution or alkylation reactions:

-

- Alkyl halides or chlorides bearing protected or free propan-2-ol groups, such as 2-(chloromethoxy)ethyl derivatives or 1-chloro-2-propanol.

- Bases like potassium carbonate or sodium hydride to deprotonate the pyrazole nitrogen and promote nucleophilic substitution.

-

- Solvents: DMF, NMP, or tetrahydrofuran (THF)

- Temperature: Ambient to 25°C

- Reaction time: 0.75 to 16 hours depending on substrate and conditions

Example Procedure:

A mixture of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, potassium carbonate, and (2-(chloromethoxy)ethyl)trimethylsilane in NMP is stirred at room temperature for 1 hour, followed by aqueous workup and extraction to yield the substituted pyrazole intermediate.

Deprotection and Final Functionalization

If protected alcohol derivatives (e.g., trimethylsilyl-protected) are used, subsequent deprotection steps under mild acidic or fluoride ion conditions yield the free propan-2-ol substituent on the pyrazole nitrogen.

Purification may involve extraction, drying, filtration, and concentration under reduced pressure, often without the need for extensive chromatographic purification due to high selectivity.

Data Table: Representative Preparation Conditions

Research Findings and Optimization Notes

Base selection: Potassium carbonate and sodium hydride are effective bases for deprotonating the pyrazole nitrogen and facilitating nucleophilic substitution. Sodium hydride offers stronger base strength but requires careful handling due to reactivity.

Solvent effects: Polar aprotic solvents such as DMF and NMP favor the nucleophilic substitution reactions by stabilizing charged intermediates and enhancing solubility of reagents.

Temperature control: Mild temperatures (room temperature to 25°C) help minimize side reactions and decomposition of sensitive boronic ester groups.

Reaction monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly used to monitor reaction progress and confirm completion.

Yield considerations: Yields vary depending on the alkylating agent and reaction conditions but generally range from 60% to over 85% for key steps, indicating efficient synthetic routes.

常见问题

Q. Advanced

- In Vitro ADME :

- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.

- In Vivo Studies :

- Pharmacokinetic Profiling : Administer IV/PO doses in rodents; collect plasma/tissue samples for bioavailability (AUC) and half-life (t₁/₂) calculations .

- Biliary Excretion : Use bile-duct cannulated models to assess enterohepatic recycling.

How can structure-activity relationship (SAR) studies be conducted to improve its bioactivity?

Advanced

SAR Design :

- Analog Synthesis : Modify the pyrazole ring (e.g., substituents at N1/C3) or propan-2-ol chain (e.g., branching, fluorination) .

- Boron Isosteres : Replace dioxaborolane with trifluoroborate or MIDA boronate to compare stability and reactivity .

Evaluation Metrics : - Measure IC₅₀ shifts in target assays (e.g., 10-fold improvement with C3-methyl substitution) .

- Correlate logP (HPLC) changes with membrane permeability (Caco-2 assay) .

Table 1: Comparison of Structural Analogs and Key Properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。